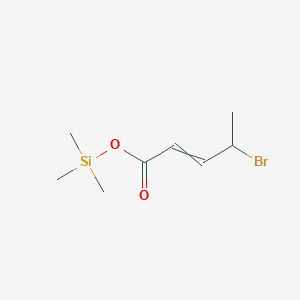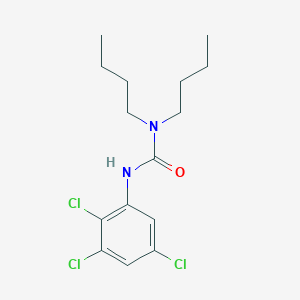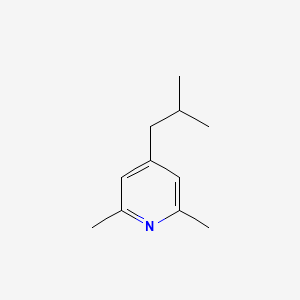
2,6-Dimethyl-4-(2-methylpropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features two methyl groups at positions 2 and 6, and a 2-methylpropyl group at position 4 on the pyridine ring. Pyridine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methylpropyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C. This method yields 2-substituted pyridines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, allows for the efficient formation of carbon-carbon bonds under mild conditions. This method is particularly advantageous due to its functional group tolerance and environmental friendliness .
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: NBS in the presence of light or heat to facilitate free radical halogenation.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
2,6-Dimethyl-4-(2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 2,6-Dimethyl-4-(2-methylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
類似化合物との比較
Similar Compounds
2,6-Dimethylpyridine: Lacks the 2-methylpropyl group at position 4.
4-Isobutylpyridine: Lacks the methyl groups at positions 2 and 6.
2,4,6-Trimethylpyridine: Contains an additional methyl group at position 4 instead of the 2-methylpropyl group.
Uniqueness
2,6-Dimethyl-4-(2-methylpropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and 2-methylpropyl groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
89406-86-0 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
2,6-dimethyl-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C11H17N/c1-8(2)5-11-6-9(3)12-10(4)7-11/h6-8H,5H2,1-4H3 |
InChIキー |
IBGZNEDKKQUIJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


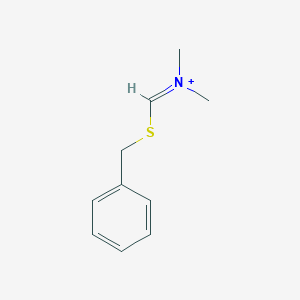

![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
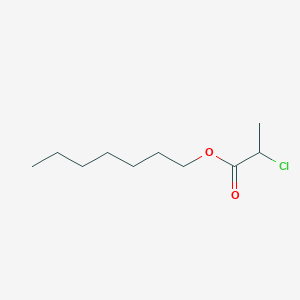
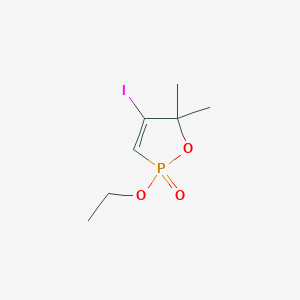
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

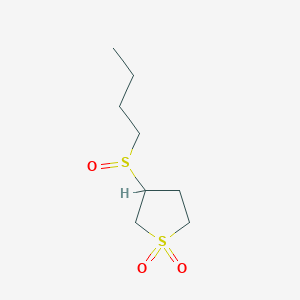
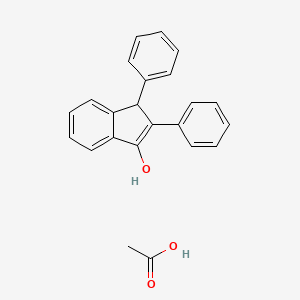

methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
